4-(Furan-2-yl)-1-methylpyrrolidin-3-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H14N2O |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
4-(furan-2-yl)-1-methylpyrrolidin-3-amine |
InChI |
InChI=1S/C9H14N2O/c1-11-5-7(8(10)6-11)9-3-2-4-12-9/h2-4,7-8H,5-6,10H2,1H3 |
InChI Key |
DAFADGMRUAPRMG-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(C(C1)N)C2=CC=CO2 |
Origin of Product |
United States |
Synthetic Methodologies and Route Development for 4 Furan 2 Yl 1 Methylpyrrolidin 3 Amine
Retrosynthetic Analysis of the 4-(Furan-2-yl)-1-methylpyrrolidin-3-amine Scaffold
A retrosynthetic analysis of this compound helps to deconstruct the molecule into simpler, commercially available starting materials. The primary disconnections can be made at the C-N bonds of the pyrrolidine (B122466) ring and the C-C bond linking the pyrrolidine and furan (B31954) rings.
One plausible retrosynthetic approach involves a late-stage introduction of the furan ring. This would suggest a key intermediate such as a 4-halopyrrolidin-3-amine derivative, which could then undergo a cross-coupling reaction with a furan-based organometallic reagent. Alternatively, the pyrrolidine ring could be constructed with the furan moiety already in place. This would necessitate a starting material that already contains the furan group, which would then be elaborated to form the five-membered nitrogen heterocycle.
Pyrrolidine Ring Construction Strategies
The formation of the pyrrolidine ring is a critical step in the synthesis of the target molecule. Several robust methods have been developed for the synthesis of substituted pyrrolidines, and these can be adapted for the construction of the this compound scaffold.
Cycloamination Approaches
Cycloamination strategies involve the intramolecular cyclization of a linear precursor containing both a nucleophilic amine and an electrophilic center, leading to the formation of the pyrrolidine ring. rsc.org These methods are powerful due to their ability to rapidly generate the heterocyclic core. rsc.org
One common approach is the cyclization of haloamines. In this strategy, a primary or secondary amine attacks an alkyl halide at the appropriate position in the carbon chain to form the five-membered ring. For the synthesis of the target molecule, a precursor bearing a halogen at the 4-position relative to the amine would be required.
Another cycloamination strategy involves the reductive hydroamination of enynyl amines, which can proceed via a metal-free, Lewis acid-mediated cascade to form stereodefined pyrrolidines. organic-chemistry.org Additionally, the intramolecular amination of unactivated C(sp³)-H bonds, catalyzed by copper, offers a direct route to pyrrolidines under mild conditions. organic-chemistry.org
| Cycloamination Strategy | Description | Potential Precursor for Target Molecule |
| Haloamine Cyclization | Intramolecular nucleophilic substitution of a halide by an amine. | A linear amino-halide with the amine and halide in a 1,4-relationship. |
| Reductive Hydroamination | Lewis acid-mediated cascade of enynyl amines. | An appropriately substituted enynyl amine precursor. |
| C-H Amination | Copper-catalyzed intramolecular amination of unactivated C(sp³)-H bonds. | A linear amine with a furan moiety and an activatable C-H bond. |
Carbocyclization Reactions for Pyrrolidine Core Formation
Carbocyclization reactions, particularly [3+2] cycloadditions, are a highly efficient method for constructing the pyrrolidine ring with excellent control over stereochemistry. nih.gov These reactions involve the combination of a three-atom component and a two-atom component to form the five-membered ring.
A prominent example is the reaction of azomethine ylides with alkenes. acs.org The azomethine ylide, a 1,3-dipole, can be generated in situ from various precursors, such as the condensation of an α-amino acid with an aldehyde or the ring-opening of an aziridine. acs.org The subsequent cycloaddition with an alkene dipolarophile furnishes the pyrrolidine ring in a single step. For the synthesis of this compound, a furan-containing alkene could serve as the dipolarophile.
| Carbocyclization Strategy | Description | Potential Reactants for Target Molecule |
| [3+2] Cycloaddition | Reaction of an azomethine ylide with an alkene. | An azomethine ylide precursor and a furan-substituted alkene. |
| Tandem Cycloisomerization/Hydrogenation | Gold-catalyzed reaction of chiral homopropargyl sulfonamides. | A homopropargyl sulfonamide bearing a furan moiety. organic-chemistry.org |
Reductive Amination Strategies in Pyrrolidine Synthesis
Reductive amination is a versatile and widely used method for the formation of amines and can be applied to the synthesis of cyclic amines like pyrrolidines. nih.gov This strategy typically involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. nih.gov
For the construction of the pyrrolidine ring, intramolecular reductive amination of a γ-amino ketone or aldehyde is a powerful approach. The linear precursor cyclizes to form a cyclic iminium ion, which is then reduced in situ to yield the pyrrolidine. This method allows for the introduction of substituents at various positions of the ring.
Alternatively, a successive reductive amination of diketones with anilines, catalyzed by iridium, has been shown to be a practical route to N-aryl-substituted pyrrolidines. nih.gov While the target molecule has an N-methyl group, similar principles could be applied with methylamine (B109427). The reductive amination of bio-derived platform molecules like levulinic acid also presents a sustainable route to pyrrolidones, which can be further reduced to pyrrolidines. researchgate.net
| Reductive Amination Strategy | Description | Potential Precursor for Target Molecule |
| Intramolecular Reductive Amination | Cyclization and reduction of a γ-amino ketone or aldehyde. | A linear amino ketone or aldehyde containing a furan moiety. |
| Successive Reductive Amination | Iridium-catalyzed reaction of a diketone with an amine. | A 1,4-diketone and methylamine. nih.gov |
| From Bio-derived Molecules | Reductive amination of levulinic acid to form a pyrrolidone, followed by reduction. | Levulinic acid and methylamine. researchgate.net |
Furan Moiety Integration Techniques
The introduction of the furan ring onto the pyrrolidine scaffold is a key transformation. Cross-coupling reactions are particularly well-suited for this purpose, offering a reliable and versatile method for forming carbon-carbon bonds.
Suzuki-Miyaura Cross-Coupling for Aryl-Furan Linkages
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds between aryl or vinyl halides/triflates and organoboron compounds. acs.orgfigshare.com This reaction is catalyzed by a palladium or nickel complex and is known for its high functional group tolerance and mild reaction conditions. orgsyn.org
To synthesize this compound, a Suzuki-Miyaura coupling could be employed to connect a furanboronic acid or a potassium furan-2-yltrifluoroborate with a pyrrolidine derivative bearing a leaving group (e.g., bromide, iodide, or triflate) at the 4-position. nih.gov The use of aqueous n-butanol as a solvent has been shown to be efficient for the coupling of heteroaryl chlorides with furanboronic acids. acs.orgfigshare.com
| Coupling Partners | Catalyst System | Key Advantages |
| 4-Halo/Triflate-pyrrolidine and Furanboronic Acid | Palladium or Nickel catalyst with a suitable ligand and base. | High functional group tolerance, mild conditions. orgsyn.orgnih.gov |
| 4-Halo/Triflate-pyrrolidine and Potassium Furan-2-yltrifluoroborate | Palladium catalyst (e.g., Pd(OAc)₂) with a phosphine ligand (e.g., RuPhos). | Increased stability of the boron reagent, often leading to higher yields. nih.gov |
Direct Furan Ring Functionalization Approaches
The construction of the C4-furan bond is a critical step in the synthesis of the target molecule. Direct functionalization approaches involve creating a bond between a pre-formed pyrrolidine ring and a furan moiety. Alternatively, the furan ring can be constructed onto a pyrrolidine precursor.
One viable strategy is the catalytic [3+2] cycloaddition of an azomethine ylide with a furan-containing dipolarophile. This method is a powerful tool for constructing highly substituted pyrrolidine rings. mappingignorance.org Another approach involves the coupling of a furan-based organometallic reagent with a pyrrolidine electrophile. For instance, 2-lithiofuran or a furan-derived organozinc reagent could react with a 4-halopyrrolidinone or a related substrate. Subsequent chemical modifications would then be required to install the C3-amine and N1-methyl groups.
Modern synthetic methods have also explored metalloradical cyclization as a means to generate functionalized furans from simple alkynes and α-diazocarbonyls. nih.gov Such a strategy could be adapted to incorporate the pyrrolidine framework. For example, an alkyne tethered to an amino acid precursor could undergo cyclization with a diazo reagent to form the furan ring, followed by cyclization to form the pyrrolidine.
| Strategy | Key Reagents/Catalysts | Description | Potential Advantages |
| [3+2] Cycloaddition | Azomethine Ylide, Furan-based alkene, Ag(I) or Cu(I) catalyst | Reaction between a dipole (azomethine ylide) and a dipolarophile (e.g., 2-vinylfuran) to directly form the substituted pyrrolidine ring. mappingignorance.org | High stereocontrol, atom economy, direct formation of the core structure. |
| Organometallic Coupling | 2-Lithiofuran, 4-Halopyrrolidine derivative, Palladium or Copper catalyst | Cross-coupling reaction to form the C-C bond between the furan and pyrrolidine rings. | Versatility in coupling partners, well-established methodology. |
| Metalloradical Cyclization | Alkyne-tethered precursor, α-Diazocarbonyl, Co(II) catalyst | A tandem radical addition process to construct the furan ring directly onto a precursor that can be cyclized to the pyrrolidine. nih.gov | Mild reaction conditions, high functional group tolerance. |
Introduction of the Amine Functionality at the Pyrrolidine Ring
The installation of the amine group at the C3 position is a crucial transformation. This can be achieved through various amination protocols or by the reduction of a suitable nitrogen-containing precursor like a nitrile.
Several methods exist for the direct introduction of an amine group onto a pyrrolidine ring. Transition-metal-catalyzed C-H amination has emerged as a powerful tool for this purpose. organic-chemistry.org For a precursor such as 4-(furan-2-yl)-1-methylpyrrolidine, a directed C-H amination could potentially install an amino group at the C3 position. Catalysts based on rhodium or copper are often employed for such transformations, which can proceed via nitrene insertion into a C-H bond. acs.org
Another strategy involves the conversion of a ketone at the C3 position (a pyrrolidin-3-one) into the desired amine via reductive amination. This two-step or one-pot process involves the formation of an imine or enamine intermediate with an amine source (like ammonia (B1221849) or a protected amine equivalent), followed by reduction with agents such as sodium borohydride (B1222165) or catalytic hydrogenation.
Tandem reactions also provide an efficient route. For instance, a copper-catalyzed three-component tandem amination/cyanation/alkylation sequence starting from a primary amine-tethered alkyne can yield α-cyano pyrrolidines, which are precursors to amines. nih.gov
A common and reliable method for synthesizing primary amines is the reduction of a nitrile group. wikipedia.org A synthetic route targeting 4-(furan-2-yl)-1-methylpyrrolidine-3-carbonitrile would provide a direct precursor to the final product. The nitrile group can be introduced via nucleophilic substitution using a cyanide source on a suitable C3-electrophile (e.g., a tosylate or halide).
The reduction of the nitrile to the primary amine can be accomplished using several powerful reducing agents. chemguide.co.uk Lithium aluminum hydride (LiAlH₄) is highly effective for this transformation. Catalytic hydrogenation offers a milder alternative, employing catalysts like Raney nickel, palladium, or platinum under a hydrogen atmosphere. wikipedia.orgyoutube.com This method is often preferred in industrial settings due to its cost-effectiveness and operational simplicity.
| Method | Precursor | Key Reagents | Product |
| Reductive Amination | 4-(Furan-2-yl)-1-methylpyrrolidin-3-one | NH₃, NaBH₃CN or H₂, Pd/C | This compound |
| Nitrile Reduction | 4-(Furan-2-yl)-1-methylpyrrolidine-3-carbonitrile | 1. LiAlH₄ 2. H₂O | This compound |
| Nitrile Reduction | 4-(Furan-2-yl)-1-methylpyrrolidine-3-carbonitrile | H₂, Raney Nickel | This compound |
Stereoselective Synthesis of this compound
The target molecule contains two stereocenters at the C3 and C4 positions, meaning it can exist as four possible stereoisomers. Controlling the relative and absolute stereochemistry is paramount for applications in pharmacology and materials science. Stereoselective synthesis can be achieved using chiral auxiliaries or asymmetric catalysis.
Chiral auxiliaries are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. In pyrrolidine synthesis, auxiliaries such as Evans' oxazolidinones or N-tert-butanesulfinyl groups can be employed. acs.orgacs.org
For example, a chiral auxiliary attached to the pyrrolidine nitrogen can control the facial selectivity of an incoming nucleophile or electrophile. In a Michael addition reaction to form the pyrrolidine ring, the auxiliary can direct the addition of the furan moiety to one face of the molecule. Similarly, when introducing the amine precursor (e.g., a nitrile or azide) via nucleophilic substitution, the auxiliary can block one trajectory, leading to a specific stereoisomer. After the desired stereochemistry is set, the auxiliary is cleaved to yield the enantiomerically enriched product. The use of N-tert-butanesulfinyl imines, for example, has proven effective in the diastereoselective synthesis of densely substituted pyrrolidines. acs.org
Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis, where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product. The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is one of the most direct methods for the enantioselective synthesis of substituted pyrrolidines. mappingignorance.org Chiral metal complexes, often involving silver or copper, can catalyze the reaction between an iminoester and an alkene (e.g., 2-vinylfuran) to produce highly enantioenriched pyrrolidines. nih.gov
Another powerful strategy is the catalytic asymmetric C-H functionalization. Using a chiral rhodium or palladium catalyst, it is possible to directly functionalize a C-H bond in a prochiral pyrrolidine precursor enantioselectively. nih.govacs.org For instance, a rhodium(II)-catalyzed C-H insertion could be used to introduce a functional group at C3 or C4 with high enantio- and diastereocontrol. nih.gov These methods provide direct access to complex chiral pyrrolidines from simple starting materials.
| Approach | Methodology | Source of Chirality | Typical Outcome |
| Chiral Auxiliary | Diastereoselective alkylation or cycloaddition | Evans' Oxazolidinone, (S)- or (R)-1-amino-2-methoxymethylpyrrolidine (SAMP/RAMP) | High diastereoselectivity, auxiliary removed in a later step. |
| Asymmetric Catalysis | Enantioselective 1,3-Dipolar Cycloaddition | Chiral metal-ligand complex (e.g., AgOAc/(S)-QUINAP) nih.gov | High enantiomeric excess (ee). |
| Asymmetric Catalysis | Enantioselective C-H Insertion | Chiral Rhodium(II) catalyst nih.gov | Direct formation of chiral C-N or C-C bonds with high stereocontrol. |
Chemical Reactivity and Derivatization Studies of 4 Furan 2 Yl 1 Methylpyrrolidin 3 Amine
Reactions Involving the Primary Amine Functionality
The primary amine group in 4-(furan-2-yl)-1-methylpyrrolidin-3-amine is a key site for various chemical transformations, including alkylation, acylation, silylation, and the formation of Schiff bases.
Alkylation Reactions (e.g., with methyl iodide)
The primary amine of this compound can undergo alkylation with alkyl halides such as methyl iodide. However, controlling the extent of alkylation can be challenging, as the resulting secondary amine is often more nucleophilic than the starting primary amine, potentially leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts through over-alkylation. masterorganicchemistry.comlibretexts.org The reaction with methyl iodide would introduce a methyl group onto the primary amine, forming N-methyl-4-(furan-2-yl)-1-methylpyrrolidin-3-amine. To achieve selective mono-alkylation, specific reaction conditions and reagents are often necessary. masterorganicchemistry.com
Table 1: Alkylation of the Primary Amine
| Reactant | Reagent | Product | Reaction Type |
|---|---|---|---|
| This compound | Methyl Iodide (CH₃I) | N-methyl-4-(furan-2-yl)-1-methylpyrrolidin-3-amine | Nucleophilic Substitution (Alkylation) |
Acylation and Amide Formation
The primary amine functionality readily reacts with acylating agents like acid chlorides and acid anhydrides to form stable amide derivatives. libretexts.orgfishersci.co.uk This reaction is a common strategy in organic synthesis to introduce an acyl group onto an amine. The resulting amide is generally less basic and less nucleophilic than the original amine. libretexts.org The use of coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can facilitate amide bond formation directly from carboxylic acids. fishersci.co.uknih.gov
Table 2: Acylation and Amide Formation
| Reactant | Acylating Agent | Product | Reaction Type |
|---|---|---|---|
| This compound | Acetyl Chloride | N-(4-(Furan-2-yl)-1-methylpyrrolidin-3-yl)acetamide | Nucleophilic Acyl Substitution |
| This compound | Acetic Anhydride (B1165640) | N-(4-(Furan-2-yl)-1-methylpyrrolidin-3-yl)acetamide | Nucleophilic Acyl Substitution |
| This compound | Carboxylic Acid + Coupling Agent (e.g., DCC, EDC) | Corresponding Amide | Amide Coupling |
Silylation Derivatization for Analytical Applications
For analytical purposes, particularly for gas chromatography (GC), the primary amine of this compound can be derivatized through silylation. phenomenex.comresearchgate.net Silylating agents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replace the active hydrogen of the amine with a trimethylsilyl (B98337) (TMS) group. phenomenex.comnih.gov This derivatization increases the volatility and thermal stability of the compound, making it more amenable to GC analysis. phenomenex.comchemcoplus.co.jp The resulting TMS derivative is less polar, which improves its chromatographic behavior. phenomenex.com
Table 3: Silylation Derivatization
| Reactant | Silylating Reagent | Derivative | Application |
|---|---|---|---|
| This compound | BSTFA or MSTFA | N-trimethylsilyl-4-(furan-2-yl)-1-methylpyrrolidin-3-amine | Gas Chromatography (GC) |
Formation of Schiff Bases and Imines
The primary amine can condense with aldehydes or ketones to form Schiff bases, also known as imines. nih.govnih.govderpharmachemica.com This reaction involves the formation of a carbon-nitrogen double bond (azomethine group). nih.gov For instance, reaction with an aldehyde like furfural (B47365) would yield the corresponding N-(furan-2-ylmethylene)-4-(furan-2-yl)-1-methylpyrrolidin-3-amine. The formation of Schiff bases is often reversible and can be influenced by pH.
Table 4: Schiff Base and Imine Formation
| Reactant | Carbonyl Compound | Product | Reaction Type |
|---|---|---|---|
| This compound | Aldehyde (R-CHO) | Schiff Base (Imine) | Condensation |
| This compound | Ketone (R₂C=O) | Schiff Base (Imine) | Condensation |
Reactivity of the Pyrrolidine (B122466) Nitrogen
The tertiary amine within the pyrrolidine ring also exhibits characteristic reactivity.
Quaternization Reactions of the Tertiary Amine
The tertiary nitrogen atom of the pyrrolidine ring can be alkylated to form a quaternary ammonium salt. libretexts.org This reaction, known as quaternization, typically occurs when the amine is treated with an alkyl halide, such as methyl iodide. masterorganicchemistry.comlibretexts.org The reaction proceeds via nucleophilic substitution, where the tertiary amine acts as the nucleophile. Quaternization leads to the formation of a positively charged nitrogen atom, significantly altering the chemical properties of the molecule.
Table 5: Quaternization of the Pyrrolidine Nitrogen
| Reactant | Reagent | Product | Reaction Type |
|---|---|---|---|
| This compound | Methyl Iodide (CH₃I) | 3-Amino-4-(furan-2-yl)-1,1-dimethylpyrrolidinium iodide | Quaternization (Alkylation) |
N-Substituent Modifications
The primary amine group at the 3-position of the pyrrolidine ring is a key site for derivatization. Standard amine chemistry can be applied to introduce a wide variety of substituents, thereby modifying the compound's properties. Acylation and alkylation are common strategies for this purpose.
Derivatization techniques are frequently employed to alter the polarity of amine compounds. nih.gov For instance, acylation reactions with reagents like benzoyl chloride can be performed in an alkaline medium to produce the corresponding amides. nih.gov The reaction conditions, such as pH, are crucial for optimal yield; a pH of around 10 is often considered effective for many biogenic amines. nih.gov Similarly, alkylation can introduce new alkyl groups onto the primary amine, though this can sometimes lead to mixtures of mono- and di-alkylated products.
Table 1: Examples of N-Substituent Modification Reactions
| Reaction Type | Reagent Example | Product Type |
|---|---|---|
| Acylation | Benzoyl Chloride | N-Benzoyl amide |
| Acylation | Acetic Anhydride | N-Acetyl amide |
| Reductive Amination | Acetone, NaBH(OAc)₃ | N-Isopropyl amine |
Reactions at the Furan (B31954) Heterocycle
The furan ring is an electron-rich aromatic system, making it highly susceptible to various chemical transformations, particularly electrophilic attack and metal-catalyzed reactions.
Electrophilic Aromatic Substitution on the Furan Ring
The furan heterocycle is significantly more reactive towards electrophiles than benzene (B151609) due to the electron-donating effect of the oxygen atom. numberanalytics.comchemicalbook.com This heightened reactivity means that reactions can often proceed under mild conditions. pearson.com Electrophilic attack preferentially occurs at the C2 and C5 positions, as the cationic intermediate (sigma complex) formed by attack at these positions is better stabilized by resonance. chemicalbook.compearson.com In the case of this compound, the C2 position of the furan ring is already substituted. Therefore, electrophilic substitution is expected to occur predominantly at the C5 position.
Common electrophilic substitution reactions for furans include nitration, halogenation, and formylation. numberanalytics.com For example, nitration can be achieved using reagents like nitric acid in acetic anhydride, while bromination can be performed with bromine in a suitable solvent. numberanalytics.com
Table 2: Representative Electrophilic Aromatic Substitution Reactions on the Furan Ring
| Reaction | Electrophile/Reagent | Expected Major Product |
|---|---|---|
| Bromination | Br₂ in Dioxane | 4-(5-Bromo-furan-2-yl)-1-methylpyrrolidin-3-amine |
| Nitration | HNO₃ / Acetic Anhydride | 4-(5-Nitro-furan-2-yl)-1-methylpyrrolidin-3-amine |
| Formylation | Vilsmeier-Haack Reagent (POCl₃, DMF) | 5-(4-(3-Amino-1-methylpyrrolidin-4-yl))furan-2-carbaldehyde |
Metal-Catalyzed Coupling Reactions on Furan
The furan ring can participate in a variety of metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. researchgate.net Reactions such as the Suzuki-Miyaura, Stille, and Heck couplings are commonly used to functionalize furan rings. mdpi.com These reactions typically require the furan to first be converted into a derivative bearing a leaving group, such as a halide (bromo or iodo) or a triflate at the C5 position. Alternatively, the furan can be converted to a boronic acid or ester derivative.
Palladium catalysts are frequently employed in these transformations. mdpi.comnih.gov For example, a C5-brominated derivative of this compound could be coupled with various arylboronic acids in a Suzuki reaction to generate a range of 5-aryl-furan derivatives. nih.govnih.gov
Table 3: Potential Metal-Catalyzed Coupling Reactions at the Furan C5-Position
| Reaction Name | Furan Substrate (at C5) | Coupling Partner | Catalyst Example | Product Type |
|---|---|---|---|---|
| Suzuki-Miyaura | Bromo | Phenylboronic acid | Pd(PPh₃)₄ | 5-Phenylfuran derivative |
| Stille | Iodo | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | 5-Vinylfuran derivative |
| Heck | Bromo | Styrene | Pd(OAc)₂ | 5-(2-Phenylethenyl)furan derivative |
Ring-Opening Reactions of the Furan Moiety
The aromaticity of the furan ring can be overcome under certain conditions, leading to ring-opening reactions. These transformations are valuable for converting the furan moiety into acyclic structures, particularly 1,4-dicarbonyl compounds. youtube.com Acid-catalyzed hydrolysis is a straightforward method for furan ring opening. youtube.com
More complex catalytic systems can also be employed. For instance, an iron(III) chloride-catalyzed reaction between a furan and a dialkyl phosphonate (B1237965) has been shown to result in an efficient ring-opening to produce 2,5-dicarbonyl-3-ene-phosphates. rsc.org Such reactions transform the furan ring into a versatile linear carbon chain with multiple functional groups.
Table 4: Conditions for Furan Ring-Opening Reactions
| Method | Reagents | Resulting Functional Group |
|---|---|---|
| Acid-Catalyzed Hydrolysis | Dilute Aqueous Acid (e.g., HCl) | 1,4-Diketone |
| Oxidative Ring-Opening | Oxidizing agent (e.g., NBS in acetone/water) | γ-Keto-α,β-unsaturated acid/ester |
Transformations at the Pyrrolidine Ring System
Oxidation and Reduction Reactions
The pyrrolidine ring in this compound is a saturated heterocycle. As such, it is generally resistant to reduction under standard conditions.
Conversely, the pyrrolidine ring can undergo oxidation. The tertiary amine within the ring (the N-methyl group) can be oxidized to an N-oxide using reagents like hydrogen peroxide or m-CPBA. The carbon atoms of the pyrrolidine ring, particularly those adjacent to the nitrogen, can also be oxidized. This can lead to the formation of a 2-pyrrolidone if the oxidation is sufficiently strong. unl.edu The reduction of 2-pyrrolidones to pyrrolidines is a known transformation, implying the feasibility of the reverse oxidative reaction. unl.edu Furthermore, the primary amine at the C3 position can be oxidized, potentially leading to imines or other nitrogen-containing functionalities depending on the oxidant and reaction conditions.
Table 5: Potential Oxidation Reactions of the Pyrrolidine Moiety
| Site of Oxidation | Reagent Example | Product Type |
|---|---|---|
| Ring Nitrogen (N1) | m-CPBA or H₂O₂ | N-Oxide derivative |
| Ring Carbon (e.g., C2 or C5) | Strong Oxidant (e.g., RuO₄) | Pyrrolidone (lactam) derivative |
Functionalization at Unsubstituted Positions
The primary sites for functionalization on the this compound scaffold are the unsubstituted positions on the furan ring and the pyrrolidine nitrogen.
The furan moiety, a π-excessive aromatic heterocycle, is significantly more reactive towards electrophilic substitution than benzene. numberanalytics.comuoanbar.edu.iq The oxygen atom in the furan ring donates electron density to the ring, increasing its nucleophilicity, particularly at the α-positions (C2 and C5). numberanalytics.com In this compound, the C2 position is substituted with the pyrrolidine ring, directing electrophilic attack preferentially to the C5 position. This is due to the superior stability of the resulting carbocation intermediate, which can be stabilized by three resonance structures. uoanbar.edu.iq
Common electrophilic substitution reactions that can be anticipated on the furan ring include nitration, halogenation, and Friedel-Crafts acylation. numberanalytics.com For instance, nitration can be achieved using reagents like nitric acid in acetic anhydride, while bromination can be performed with bromine in a suitable solvent. numberanalytics.com
The pyrrolidine ring contains a tertiary amine (the 1-methyl group) and a primary amine at the 3-position. The primary amine is a key site for derivatization. It can readily undergo reactions typical of primary amines, such as acylation with acid chlorides or anhydrides to form amides, and reaction with aldehydes or ketones to form Schiff bases, which can be subsequently reduced to secondary amines. The tertiary amine of the pyrrolidine ring is generally less reactive but can participate in reactions such as N-oxide formation.
| Reaction Type | Reagent/Conditions | Expected Product at Furan Ring (C5) | Expected Product at Pyrrolidine Amine (C3) |
| Nitration | HNO₃ / Ac₂O | 5-Nitro-4-(furan-2-yl)-1-methylpyrrolidin-3-amine | - |
| Bromination | Br₂ / Dioxane | 5-Bromo-4-(furan-2-yl)-1-methylpyrrolidin-3-amine | - |
| Acylation | RCOCl / Base | - | N-(4-(Furan-2-yl)-1-methylpyrrolidin-3-yl)acetamide |
| Schiff Base Formation | RCHO | - | (E)-N-((4-(Furan-2-yl)-1-methylpyrrolidin-3-yl)imino)methan-1-ol |
Multi-component Reactions Incorporating this compound
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are powerful tools in medicinal chemistry and drug discovery for generating molecular diversity. nih.gov The presence of a primary amine makes this compound an excellent candidate for various MCRs, including the Ugi and Passerini reactions.
The Ugi four-component reaction (U-4CR) is a cornerstone of MCR chemistry, typically involving an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. organic-chemistry.orgnih.gov In this context, this compound can serve as the amine component. The reaction would proceed through the initial formation of an imine between the primary amine of the pyrrolidine derivative and an aldehyde. Subsequent nucleophilic attack by the isocyanide and the carboxylate anion, followed by a Mumm rearrangement, would lead to the final Ugi product. organic-chemistry.org This strategy allows for the rapid generation of a library of complex molecules with multiple points of diversity.
The Passerini three-component reaction (P-3CR) involves the reaction of a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to yield an α-acyloxy carboxamide. wikipedia.orgorganic-chemistry.org While the primary amine of this compound is not a direct participant in the classical Passerini reaction, derivatives of this compound, for instance, an aldehyde- or carboxylic acid-functionalized version, could be employed. More directly, the primary amine can be utilized in Ugi-type reactions which are conceptually related to the Passerini reaction.
The Mannich reaction is another important three-component reaction involving an active hydrogen compound, an aldehyde (typically formaldehyde), and a primary or secondary amine. nih.gov The primary amine of this compound can act as the amine component in a Mannich reaction. For example, reaction with formaldehyde (B43269) and a suitable ketone would yield a β-amino ketone derivative.
| Multi-component Reaction | Reactants | General Product Structure |
| Ugi Reaction | This compound, Aldehyde (R¹CHO), Carboxylic Acid (R²COOH), Isocyanide (R³NC) | α-Acylamino amide derivative incorporating the 4-(furan-2-yl)-1-methylpyrrolidin-3-amino moiety. |
| Passerini Reaction (via derivative) | Aldehyde/Carboxylic acid derivative of the title compound, Isocyanide, Carboxylic acid/Aldehyde | α-Acyloxy carboxamide containing the core scaffold. |
| Mannich Reaction | This compound, Formaldehyde, Ketone (R¹C(O)CH₂R²) | β-Amino ketone with the 4-(furan-2-yl)-1-methylpyrrolidin-3-aminomethyl group. |
The application of these MCRs to this compound provides a highly efficient pathway to novel and structurally diverse chemical entities with potential applications in various fields of chemical and pharmaceutical research.
Spectroscopic and Advanced Structural Elucidation of 4 Furan 2 Yl 1 Methylpyrrolidin 3 Amine
Mass Spectrometry (MS)
Fragmentation Pathway Analysis
To maintain the integrity and accuracy of the information provided, and in strict adherence to the instructions, no content can be generated for the requested article due to the absence of verifiable scientific data for the target compound.
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides insights into the functional groups and bonding within a molecule by probing its vibrational modes.
Fourier-Transform Infrared (FT-IR) Spectroscopy
An FT-IR spectrum of 4-(Furan-2-yl)-1-methylpyrrolidin-3-amine would be expected to show characteristic absorption bands corresponding to its structural features. The table below outlines the anticipated regions for key functional group vibrations.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| N-H (Amine) | 3500 - 3300 | Stretching |
| C-H (Aromatic/Furan) | 3100 - 3000 | Stretching |
| C-H (Aliphatic/Pyrrolidine) | 3000 - 2800 | Stretching |
| C=C (Furan) | 1600 - 1475 | Stretching |
| N-H (Amine) | 1650 - 1580 | Bending |
| C-N (Amine/Pyrrolidine) | 1350 - 1000 | Stretching |
| C-O-C (Furan) | 1250 - 1020 | Asymmetric/Symmetric Stretching |
This table represents expected ranges and the precise peak positions would need to be determined experimentally.
Raman Spectroscopy
Raman spectroscopy, being complementary to FT-IR, is particularly sensitive to non-polar bonds. For this compound, Raman analysis would be valuable for characterizing the C=C bonds of the furan (B31954) ring and the C-C backbone of the pyrrolidine (B122466) ring. A hypothetical Raman data table is presented below.
| Functional Group | Expected Raman Shift (cm⁻¹) | Vibration Type |
| C-H (Aromatic/Furan) | 3100 - 3000 | Stretching |
| C-H (Aliphatic/Pyrrolidine) | 3000 - 2800 | Stretching |
| C=C (Furan) | 1600 - 1500 | Stretching |
| C-C (Pyrrolidine Ring) | 1200 - 800 | Stretching |
This table is illustrative; actual Raman shifts require experimental measurement.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The furan ring in this compound contains a π-electron system, which is expected to give rise to absorption in the UV region. The solvent used for analysis can influence the position and intensity of the absorption maxima (λmax).
| Electronic Transition | Expected λmax (nm) | Solvent |
| π → π* (Furan Ring) | ~200 - 250 | Ethanol (B145695) |
| n → π* | ~250 - 300 | Hexane (B92381) |
This is a generalized prediction. The actual λmax values and molar absorptivity (ε) would need to be determined through experimentation.
Chiroptical Spectroscopy for Stereochemical Assignment
Given the presence of stereocenters in this compound, chiroptical techniques such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) would be essential for determining the absolute configuration of its enantiomers. These techniques measure the differential absorption of left and right circularly polarized light. The resulting spectra, with positive and negative Cotton effects, are unique to each enantiomer and can be compared with theoretical calculations to assign the stereochemistry. Without experimental data, a specific analysis is not possible.
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and the conformation of the pyrrolidine and furan rings. Furthermore, it would reveal the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing. A successful crystallographic analysis would yield a detailed crystallographic information file (CIF), from which a wealth of structural data could be extracted and presented in tabular format. In the absence of a crystallized sample and subsequent X-ray diffraction analysis, no data can be presented.
Computational and Theoretical Chemical Investigations of 4 Furan 2 Yl 1 Methylpyrrolidin 3 Amine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the molecular structure and reactivity of chemical compounds. These computational methods provide insights into electronic properties and potential energy surfaces, which are often difficult or impossible to determine through experimental means alone. For a molecule such as 4-(Furan-2-yl)-1-methylpyrrolidin-3-amine, which possesses both a saturated heterocyclic ring (pyrrolidine) and an aromatic furan (B31954) moiety, these calculations can elucidate the interplay between these two distinct structural features.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a ubiquitous tool in computational chemistry for studying the electronic structure of molecules. bohrium.comresearchgate.net It offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of chemical systems, including nitrogen-containing heterocyclic compounds. asianpubs.orgacs.org The B3LYP functional is a commonly employed hybrid functional that often yields reliable results for geometries, vibrational frequencies, and electronic properties. bohrium.comresearchgate.net
The first step in a computational study is typically to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. For a flexible molecule like this compound, which contains a non-planar pyrrolidine (B122466) ring and a rotatable furan group, multiple low-energy conformations may exist. nih.gov A thorough conformational analysis is necessary to identify the global minimum energy structure and other relevant conformers. This involves systematically exploring the potential energy surface by rotating the flexible dihedral angles.
Illustrative Optimized Geometrical Parameters Below is an illustrative table of what optimized geometrical parameters from a DFT calculation might look like for a fragment of the title compound.
| Parameter | Bond/Angle | Calculated Value (Å/°) |
| Bond Length | C-C (furan) | 1.36 - 1.43 |
| C-O (furan) | 1.37 | |
| C-N (pyrrolidine) | 1.47 | |
| N-CH3 | 1.46 | |
| Bond Angle | C-O-C (furan) | 106.5 |
| C-N-C (pyrrolidine) | 109.0 |
This table is for illustrative purposes only and does not represent experimentally verified data.
The electronic properties of a molecule are key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is an important indicator of molecular stability and reactivity. A smaller energy gap suggests that the molecule is more polarizable and reactive. bohrium.com
For this compound, the HOMO is likely to be localized on the electron-rich furan ring and the nitrogen atom of the amine group, indicating these are the primary sites for electrophilic attack. The LUMO, on the other hand, would likely be distributed over the furan ring.
The Molecular Electrostatic Potential (MEP) map is another valuable tool for visualizing the charge distribution and predicting reactive sites. The MEP surface illustrates regions of positive and negative electrostatic potential. For the title compound, negative potential (red and yellow regions) would be expected around the oxygen atom of the furan ring and the nitrogen atom of the amine, indicating these are sites susceptible to electrophilic attack. Positive potential (blue regions) would be found around the hydrogen atoms.
Illustrative Frontier Orbital Energies
| Parameter | Energy (eV) |
| EHOMO | -6.2 |
| ELUMO | -0.5 |
| Energy Gap (ΔE) | 5.7 |
This table is for illustrative purposes only and does not represent experimentally verified data.
Theoretical vibrational frequency calculations are a powerful method for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies at the optimized geometry, a theoretical spectrum can be generated. asianpubs.org These calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data.
The calculated vibrational spectrum of this compound would exhibit characteristic peaks corresponding to the stretching and bending modes of its functional groups. For example, C-H stretching vibrations of the furan ring would appear at higher frequencies compared to the C-H stretching of the pyrrolidine ring. The C-N and C-O stretching vibrations would also have distinct frequencies. A detailed analysis of the vibrational modes can confirm the molecular structure and provide insights into intramolecular interactions.
Illustrative Calculated Vibrational Frequencies
| Vibrational Mode | Calculated Frequency (cm-1) |
| N-H stretch (amine) | 3400 |
| C-H stretch (furan) | 3150 |
| C-H stretch (pyrrolidine) | 2950 |
| C=C stretch (furan) | 1550 |
| C-N stretch | 1100 |
This table is for illustrative purposes only and does not represent experimentally verified data.
Ab Initio Methods for Electronic Properties
Ab initio methods are a class of quantum chemical calculations that are based on first principles, without the use of empirical parameters. asianpubs.orgmdpi.com These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC), can provide highly accurate electronic properties. mdpi.com While computationally more demanding than DFT, ab initio calculations can be used to benchmark the results obtained from DFT and to study systems where DFT may not be as reliable. For this compound, high-level ab initio calculations could provide a more precise determination of its electronic structure and properties, serving as a valuable reference for less computationally intensive methods.
Molecular Dynamics (MD) Simulations
While quantum chemical calculations provide detailed information about the static properties of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. youtube.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes, solvent effects, and interactions with other molecules. acs.orgmdpi.com
For this compound, MD simulations could be employed to investigate its behavior in different solvent environments. This would provide insights into how the solvent influences the conformational preferences of the molecule and the accessibility of its reactive sites. Furthermore, MD simulations can be used to study the interactions of the title compound with biological macromolecules, such as proteins or nucleic acids, which is crucial for understanding its potential biological activity. By simulating the system over nanoseconds or even microseconds, MD can reveal dynamic processes that are not accessible through static quantum chemical calculations.
Conformational Ensemble Analysis
For this compound, the conformational ensemble is primarily dictated by the steric and electronic interactions of the furan, methyl, and amine groups. The pyrrolidine ring is known to adopt two main puckered forms: Cγ-endo (the C4 carbon is pushed "down" towards the nitrogen) and Cγ-exo (the C4 carbon is pushed "up" away from the nitrogen). acs.org The substituents at the C4 position play a crucial role; bulky groups tend to favor a pseudoequatorial orientation to minimize steric strain. nih.govacs.org In this case, the furan-2-yl group at C4 would likely favor an equatorial position, which in turn influences the ring's pucker.
Computational methods, such as Density Functional Theory (DFT), are essential for mapping the potential energy surface and identifying the most stable conformers. acs.org An analysis would involve rotating the key rotatable bonds—namely the C4-C(furan) bond and the C3-C(amine) bond—and calculating the energy of each resulting conformer. The small energy differences between these conformers mean that high-accuracy electronic structure methods are necessary for reliable predictions. researchgate.net The results of such an analysis are typically presented as a set of low-energy conformers and their corresponding Boltzmann-weighted populations at a given temperature.
Table 1: Hypothetical Low-Energy Conformers and Relative Stabilities This table is illustrative, based on principles from conformational analysis of substituted pyrrolidines.
| Conformer ID | Pyrrolidine Pucker | Furan Orientation | Amine Orientation | Relative Energy (kcal/mol) |
| 1 | Cγ-exo | Equatorial | Equatorial | 0.00 |
| 2 | Cγ-endo | Equatorial | Axial | 1.5 |
| 3 | Cγ-exo | Equatorial | Axial | 2.1 |
| 4 | Cγ-endo | Axial | Equatorial | 3.8 |
Solvation Effects and Dynamics
The interaction of this compound with a solvent is critical for understanding its behavior in a biological medium or as a reactant in solution. Solvation effects can significantly alter conformational preferences and influence reaction dynamics. Computational models, particularly implicit and explicit solvation models, are used to simulate these interactions.
The furan moiety, with its oxygen heteroatom, can act as a hydrogen bond acceptor. qmbench.net The pyrrolidine nitrogen and the primary amine group are also key sites for hydrogen bonding, acting as both donors and acceptors. pharmablock.com In protic solvents like water or methanol (B129727), a stable solvation shell would form around these polar groups. Studies on furan conversion have shown that solvents like methanol can stabilize reactive intermediates and suppress polymerization pathways that are dominant in water. rsc.org This suggests that the choice of solvent could be crucial in directing reactions involving the furan part of the molecule. rsc.org
Molecular Dynamics (MD) simulations can provide a detailed picture of the molecule's movement and its interactions with solvent molecules over time. An MD simulation would reveal the stability of intramolecular hydrogen bonds, the dynamics of the pyrrolidine ring pucker, and the rotational freedom of the furan and amine substituents within a solvent environment. For example, simulations could quantify the average number of hydrogen bonds between the amine group and surrounding water molecules, providing insight into its solubility and reactivity.
Reaction Mechanism Elucidation through Computational Methods
Computational chemistry is a powerful tool for mapping out the intricate steps of a chemical reaction, providing insights that are often inaccessible through experimental means alone. rsc.orgresearchgate.net For a molecule like this compound, computational methods such as DFT can be used to investigate potential synthetic routes or subsequent reactions, such as N-acylation or reactions involving the furan ring.
These studies involve identifying all relevant stationary points on the potential energy surface, including reactants, products, intermediates, and, most importantly, transition states. acs.org For instance, the synthesis of pyrrolidines via copper-catalyzed intramolecular C-H amination has been detailed through DFT investigations, proposing a Cu(I)/Cu(II) catalytic cycle. nih.govacs.org Similarly, quantum chemical studies have elucidated the multi-stage mechanism for the synthesis of pyrrolidinedione derivatives, involving Michael addition, rearrangement, and cyclization steps. rsc.orgresearchgate.net
Transition State Characterization
The transition state (TS) is the highest energy point along a reaction coordinate, representing the fleeting arrangement of atoms as they transform from reactants to products. Characterizing the TS is fundamental to understanding reaction rates and selectivity. For reactions involving the amine group of this compound, such as nucleophilic attack on a carbonyl, computational methods can precisely define the geometry and energy of the TS.
Theoretical studies of amine-catalyzed reactions show that the transition states often involve complex geometries, such as a half-chair six-membered ring where a hydrogen is transferred between the amine and the carbonyl oxygen simultaneously with C-C bond formation. acs.orgnih.gov This hydrogen bonding significantly stabilizes the TS and lowers the activation energy. acs.orgnih.gov For reactions involving the primary amine of the target molecule, a key question is the degree of charge development on the nitrogen atom in the transition state. Brønsted analysis in related systems suggests that in some catalyzed reactions, the amine can remain surprisingly neutral in the transition state, indicating that N-C bond formation is perfectly synchronized with deprotonation. nih.gov
Energy Profiles and Reaction Pathways
A reaction energy profile provides a quantitative map of a chemical transformation, plotting the energy of the system as it progresses from reactants to products. By calculating the energies of all reactants, intermediates, transition states, and products, a complete pathway can be visualized.
For example, a hypothetical N-acylation reaction of this compound with acetyl chloride would proceed through a specific pathway. The reaction would start with the reactants, proceed through a high-energy transition state to form a tetrahedral intermediate, which would then pass through a second transition state to release a chloride ion and, after deprotonation, yield the final amide product. The energy barriers (activation energies) determined from this profile dictate the reaction's kinetics. Computational studies on pyrrolidine synthesis have quantified these barriers; for instance, the deprotonated nitromethane (B149229) addition to coumarin (B35378) has an energy barrier of 21.7 kJ/mol. rsc.orgresearchgate.net
Table 2: Illustrative Energy Profile for a Hypothetical Reaction Step This table is a representative example based on data from computational studies of related reactions. researchgate.net
| Species | Description | Relative Energy (kcal/mol) |
| R | Reactants | 0.0 |
| TS1 | First Transition State | +15.5 |
| INT1 | Tetrahedral Intermediate | +5.2 |
| TS2 | Second Transition State | +12.8 |
| P | Products | -10.7 |
Computational Approaches to Structure-Reactivity Relationships
Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. tandfonline.com For a class of compounds like pyrrolidine derivatives, QSAR models can predict the activity of new, unsynthesized molecules, thereby guiding drug discovery efforts. nih.govfrontiersin.org
3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are particularly powerful. tandfonline.com These methods align a set of active molecules and calculate their steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. scispace.com A statistical model is then built to relate variations in these fields to changes in observed activity. The output is often visualized as 3D contour maps, highlighting regions where, for example, adding a bulky group or a hydrogen bond donor would likely increase or decrease activity. nih.gov The statistical validity of these models is crucial, assessed by parameters like Q² (internal predictive ability) and R²pred (external predictive ability). nih.gov
Table 3: Example of Statistical Results for a CoMSIA Model on Pyrrolidine Derivatives Data is representative of typical QSAR studies on Mcl-1 inhibitors. nih.gov
| Model | Q² (Cross-validated R²) | R² (Non-cross-validated R²) | R²pred (External Validation) | Field Contributions |
| CoMSIA | 0.614 | 0.923 | 0.815 | Steric: 15%, Electrostatic: 30%, Hydrophobic: 25%, H-Bond Acceptor: 20%, H-Bond Donor: 10% |
Molecular Docking and Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). scispace.com This method is central to modern drug design, allowing scientists to hypothesize how a potential drug molecule like this compound might interact with a biological target at the atomic level. nih.gov
The process involves placing the 3D structure of the ligand into the binding site of the protein and using a scoring function to estimate the binding affinity (e.g., in kcal/mol). jbcpm.com The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-protein complex. nih.gov For this compound, the primary amine is a potent hydrogen bond donor and acceptor. pharmablock.com The furan ring can participate in pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the binding site. nih.gov The pyrrolidine ring itself provides a three-dimensional scaffold that can be optimized to fit the topology of the active site. nih.gov
Table 4: Hypothetical Molecular Docking Results This table illustrates typical output from a docking study, based on analyses of similar heterocyclic compounds. nih.govd-nb.info
| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Kinase X | -8.5 | Asp145 | Hydrogen Bond (with Amine) |
| Lys72 | Hydrogen Bond (with Amine) | ||
| Phe120 | Pi-Pi Stacking (with Furan) | ||
| Val55, Leu118 | Hydrophobic (with Pyrrolidine) |
Structure Activity Relationship Sar Exploration and Biological Research Potential of 4 Furan 2 Yl 1 Methylpyrrolidin 3 Amine
Pharmacophore Modeling and Design Principles
Pharmacophore modeling is a fundamental concept in rational drug design, defining the essential three-dimensional arrangement of spatial and electronic features necessary for a molecule to interact with a specific biological target. nih.gov These models describe key molecular characteristics such as hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), aromatic rings (AR), hydrophobic groups (H), positive ionizable (PI), and negative ionizable (NI) features. nih.gov By identifying this optimal arrangement, pharmacophore models serve as powerful tools in virtual screening to search large compound databases for novel, structurally diverse molecules with the potential for similar biological activity. nih.gov The design of these models can be either ligand-based, derived from a set of known active molecules, or structure-based, utilizing the known 3D structure of the protein-ligand complex. nih.gov
For derivatives related to 4-(Furan-2-yl)-1-methylpyrrolidin-3-amine, such as pyrrolidine-based compounds, design principles often focus on exploring the structure-activity relationships (SAR) through systematic modifications of the core scaffold. For instance, in related pyrrolidine (B122466) structures, the substitution on aromatic rings attached to the core scaffold is a key area for optimization. nih.gov SAR studies on analogous compounds have shown that even simple modifications, like the placement of a dimethyl amine group on a phenyl ring, can serve as a viable scaffold for further investigation and can significantly influence inhibitory activity. nih.gov The exploration of di-substitutions on attached aromatic rings is a common strategy to enhance potency and refine the pharmacophore model. nih.gov
Investigation of Interactions with Defined Biological Targets
While specific clinical trial data for this compound is not available, the investigation of its structural components and related analogs points toward potential interactions with various biological targets. The furan (B31954) ring is a prevalent scaffold in numerous biologically active compounds, recognized for its ability to interact with a range of receptors. ijabbr.com Furan derivatives have been associated with a wide spectrum of pharmacological effects, including antibacterial, antifungal, and anti-inflammatory activities. ijabbr.comresearchgate.net
The pyrrolidine core is another crucial component found in many pharmaceutically active compounds. beilstein-journals.org For example, pyrrolidine-based structures have been developed as potent inhibitors of the ST2 (Stimulation-2) receptor, which is involved in inflammatory processes. nih.gov In such cases, the interaction involves binding to the receptor to block its interaction with its natural ligand, like Interleukin-33, thereby inhibiting downstream signaling pathways that lead to T-cell activation. nih.gov The efficacy of these interactions can be evaluated using biochemical assays, such as AlphaLISA binding assays, and cell-based reporter assays. nih.gov Furthermore, the pyrrolidine scaffold is a key feature in molecules designed to target enzymes and other proteins implicated in various disease states. rsc.orgnih.gov The amine group on the pyrrolidine ring can act as a critical hydrogen bonding or ionic interaction point within a protein's binding site.
Stereochemical Influence on Biological Activity
Stereochemistry plays a paramount role in the biological activity of chiral molecules like this compound, which contains multiple chiral centers. nih.gov The spatial arrangement of atoms can significantly affect a molecule's interaction with its biological target, as enzymes and receptors are themselves chiral environments. nih.gov Often, only one enantiomer of a chiral drug exhibits the desired therapeutic activity, while the other may be inactive or even contribute to undesirable effects. mdpi.com This difference in activity can be dramatic; for instance, the (S)-enantiomer of propranolol (B1214883) is approximately 98 times more active as a beta-blocker than its (R)-enantiomer. mdpi.com
The influence of stereochemistry extends to both pharmacodynamics and pharmacokinetics. It can dictate the binding affinity to a target and may also affect the molecule's uptake and metabolism. nih.gov For some compounds, a stereoselective uptake mechanism, such as transport by an amino acid transport system, can be responsible for the enhanced biological activity of a specific isomer. nih.gov
To study these effects, the separation of enantiomers is crucial. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a common and effective method for resolving racemic mixtures. mdpi.comnih.govsci-hub.se Polysaccharide-based CSPs are frequently used for this purpose. sci-hub.se Furthermore, advances in biocatalysis have enabled the structure-guided design of enzymes, such as imine reductases (IREDs), to achieve highly stereoselective synthesis of specific pyrrolidinamine enantiomers, offering an efficient route to enantiomerically pure compounds for biological evaluation. rsc.org
| Parameter | Description | Relevance to this compound |
| Chiral Centers | The compound possesses at least two stereocenters at positions 3 and 4 of the pyrrolidine ring. | The existence of multiple stereoisomers (enantiomers and diastereomers) is expected. |
| Biological Activity | Enantiomers can have different potencies and efficacies. nih.govmdpi.com | One stereoisomer may bind to a biological target with significantly higher affinity than others. |
| Enantioselective Synthesis | Engineered enzymes can produce specific enantiomers with high purity. rsc.org | Provides a method to obtain individual stereoisomers for testing. |
| Chiral Separation | Techniques like chiral HPLC are used to separate enantiomers from a racemic mixture. nih.govsci-hub.se | Essential for isolating each stereoisomer to evaluate its individual biological profile. |
Ligand Efficiency and Design Optimization
Ligand efficiency (LE) is a critical metric in drug discovery used to assess the binding energy per atom of a molecule, helping to prioritize compounds for further development. The optimization of a lead compound like this compound involves a medicinal chemistry campaign to improve its potency, selectivity, and drug-like properties. nih.govnih.gov This process often relies on a detailed exploration of the structure-activity relationship (SAR). nih.gov
Optimization strategies for related pyrrolidine derivatives have focused on modifying key structural elements. nih.gov For example, introducing substituents to the furan or an attached phenyl ring can significantly impact biological activity. In the development of pyrrolidine-based ST2 inhibitors, cyclizing a dimethyl amine substituent into a pyrrolidine or piperidine (B6355638) ring was shown to improve metabolic stability in liver microsomes. nih.gov Similarly, the addition of methyl and nitro groups to an associated phenyl ring also led to enhanced liver microsomal stability. nih.gov
Computational methods, such as Density Functional Theory (DFT), can be employed to understand the electronic and structural properties of the molecule and its analogues, guiding further modifications. dergipark.org.tr The goal of these optimization efforts is to identify analogues with improved potency at submicromolar concentrations while maintaining or improving other essential properties like metabolic stability and bioavailability. nih.govnih.gov
| Optimization Strategy | Example from Related Compounds | Potential Impact |
| Ring Substitution | Adding methyl and nitro groups to a phenyl ring attached to the core scaffold. nih.gov | Improved metabolic stability and altered biological activity. |
| Functional Group Modification | Cyclizing a dimethyl amine into a pyrrolidine ring. nih.gov | Enhanced stability in liver microsomes. |
| SAR Exploration | Systematically altering substituents on the furan and pyrrolidine rings. nih.govnih.gov | Discovery of more potent and selective compounds. |
In Vitro Metabolic Stability and Biotransformation Pathways
In vitro metabolic stability is a key parameter evaluated early in drug discovery to predict how a compound will be cleared from the body. researchgate.net High metabolic instability can lead to a short half-life in vivo, reducing the compound's therapeutic effectiveness. nih.gov Conversely, very high stability might lead to accumulation and potential toxicity. researchgate.net These studies are typically conducted using liver fractions, such as microsomes or hepatocytes, from various preclinical species (e.g., mouse, rat, dog, monkey) to assess potential interspecies differences. frontiersin.orgmdpi.com
The furan moiety within this compound is a known site of metabolic activity. Furan-containing compounds can undergo metabolic activation by cytochrome P450 (CYP) enzymes in the liver. researchgate.netnih.gov The primary P450 enzyme often responsible is P450 2E1. nih.gov This process can oxidize the furan ring to form a highly reactive and potentially cytotoxic intermediate, cis-2-butene-1,4-dial (BDA). researchgate.netnih.gov This reactive metabolite can then bind to cellular nucleophiles like glutathione (B108866) (GSH) or proteins, which is a potential source of toxicity. nih.gov
In studies of related pyrrolidine derivatives, metabolic stability was assessed by incubating the compounds with liver microsomes in the presence of NADPH and measuring the percentage of the parent compound remaining over time. nih.gov For example, some pyrrolidine compounds showed improved stability in mouse liver microsomes when specific substitutions were made. nih.gov The primary metabolites identified for other complex molecules often result from hydroxylation, hydrolysis, or demethylation reactions catalyzed by CYP enzymes and, in some species, Flavin-containing monooxygenases (FMOs). frontiersin.org
| In Vitro System | Species | Typical Findings for Related Compounds |
| Liver Microsomes | Mouse, Rat | Stability can be low but is improvable with structural modifications. For example, some derivatives show a longer half-life than initial leads. nih.gov The primary metabolic pathways involve oxidation by CYP enzymes. frontiersin.org |
| Hepatocytes | Mouse, Rat, Dog, Monkey | Provides a more complete picture of metabolism, including both Phase I and Phase II reactions. Stability can vary significantly between species. mdpi.com |
| Gut Microbiota | Rat, Mouse | Some compounds can be unstable in the presence of gut microbiota, indicating another potential route of metabolism. frontiersin.org |
Advanced Analytical and Chromatographic Methodologies for 4 Furan 2 Yl 1 Methylpyrrolidin 3 Amine
High-Performance Liquid Chromatography (HPLC) for Analysis and Purification
High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern analytical chemistry, offering high resolution and versatility for the separation, identification, and quantification of compounds in complex mixtures. nih.gov Its application is critical for the analysis and purification of 4-(Furan-2-yl)-1-methylpyrrolidin-3-amine.
The development of a robust HPLC method is fundamental for the accurate analysis of this compound. The choice between reversed-phase (RP) and normal-phase (NP) HPLC depends on the compound's polarity and the analytical objective.
Reversed-Phase HPLC (RP-HPLC):
Given the presence of a polar amine group and a moderately non-polar furan (B31954) ring and pyrrolidine (B122466) structure, RP-HPLC is a primary choice for the separation of this compound. In RP-HPLC, a non-polar stationary phase (typically C18 or C8) is used with a polar mobile phase.
Method Development Considerations:
Mobile Phase: A typical mobile phase would consist of a mixture of water or an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). The ratio of the organic modifier would be optimized to achieve adequate retention and separation.
pH Control: The basic nature of the amine group in the pyrrolidine ring necessitates pH control of the mobile phase to ensure good peak shape and reproducibility. Using a buffer to maintain a pH below the pKa of the amine will result in its protonation, which can improve retention on some RP columns and reduce peak tailing.
Column Selection: A C18 column is a common starting point. For enhanced retention of polar compounds, a polar-embedded or polar-endcapped C18 column could be employed.
A hypothetical RP-HPLC method for the analysis of this compound is presented in the table below.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:0.1% Formic Acid in Water (30:70, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Expected Retention Time | 5.8 min |
Normal-Phase HPLC (NP-HPLC):
NP-HPLC, which utilizes a polar stationary phase (e.g., silica) and a non-polar mobile phase, can also be a viable option, particularly for purification purposes where larger sample loads may be required.
Method Development Considerations:
Mobile Phase: A mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) with a more polar modifier such as isopropanol (B130326) or ethanol (B145695) would be used. The proportion of the polar modifier is adjusted to control the elution of the compound.
Water Content: Careful control of the water content in the mobile phase is crucial in NP-HPLC to ensure reproducible retention times.
The structure of this compound contains a chiral center at the 3-position of the pyrrolidine ring, meaning it can exist as a pair of enantiomers. Since enantiomers often exhibit different pharmacological activities, their separation and quantification are of paramount importance. Chiral HPLC is the most widely used technique for this purpose. csfarmacie.cz
The separation of enantiomers can be achieved through two main strategies:
Indirect Separation: This involves derivatizing the racemic amine with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column. chiralpedia.com
Direct Separation: This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are highly effective for the separation of a wide range of chiral compounds, including amines. nih.gov
For the direct chiral separation of this compound, a polysaccharide-based CSP would be a suitable choice. The mobile phase in chiral HPLC often consists of a mixture of an alkane (like hexane or heptane) and an alcohol (such as isopropanol or ethanol). The addition of a small amount of an acidic or basic additive can significantly improve the resolution of basic or acidic compounds, respectively. researchgate.net
A hypothetical chiral HPLC method for the enantiomeric separation is outlined in the table below.
| Parameter | Condition |
| Column | Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel), 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 0.8 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 25 °C |
| Expected Retention Times | Enantiomer 1: 12.5 min, Enantiomer 2: 14.2 min |
Gas Chromatography (GC) Techniques
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While the direct analysis of amines by GC can be challenging due to their polarity and potential for peak tailing, with appropriate method development and derivatization, GC can be an effective tool for the analysis of this compound.
For the GC analysis of this compound, the selection of the column and the optimization of the temperature program are critical.
Column Selection: A mid-polar to polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or HP-5) or a more polar polyethylene (B3416737) glycol (wax) phase, would be suitable. These phases can help to reduce the interaction of the amine with the column surface.
Temperature Program: A temperature gradient is typically employed to ensure the elution of the compound as a sharp peak and to separate it from any impurities. The initial temperature, ramp rate, and final temperature would need to be optimized.
To overcome the challenges associated with the direct GC analysis of amines, derivatization is often employed. researchgate.net This process involves chemically modifying the amine group to make the compound more volatile and less polar, resulting in improved peak shape and sensitivity. chromatographyonline.com Common derivatization strategies for amines include acylation, silylation, and alkylation. nih.govlibretexts.org
Acylation: This involves reacting the amine with an acylating agent, such as trifluoroacetic anhydride (B1165640) (TFAA) or heptafluorobutyric anhydride (HFBA), to form a stable, volatile amide derivative. nih.gov
Silylation: Silylating reagents, like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replace the active hydrogen on the amine with a trimethylsilyl (B98337) (TMS) group, increasing volatility. nih.gov
The choice of derivatization reagent depends on the specific requirements of the analysis. For example, fluorinated acylating agents can enhance the sensitivity when using an electron capture detector (ECD).
A hypothetical GC method following derivatization is detailed below.
| Parameter | Condition |
| Derivatization Reagent | Trifluoroacetic anhydride (TFAA) |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium at 1.2 mL/min |
| Injector Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), then to 280 °C at 15 °C/min (hold 5 min) |
| Detector | Flame Ionization Detector (FID) at 280 °C |
| Expected Retention Time | ~15 min for the TFA derivative |
Hyphenated Analytical Techniques
Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a wealth of information for both qualitative and quantitative analysis. nih.govchromatographytoday.com For this compound, the most relevant hyphenated techniques are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Liquid Chromatography-Mass Spectrometry (LC-MS):
LC-MS combines the powerful separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. This technique is particularly well-suited for the analysis of this compound as it can provide molecular weight information and structural details. nih.gov
Ionization: Electrospray ionization (ESI) in positive ion mode would be the preferred ionization technique for this compound, as the amine group is readily protonated.
Analysis: LC-MS can be used for impurity profiling, metabolite identification, and quantitative analysis in complex matrices. Tandem mass spectrometry (LC-MS/MS) can further enhance selectivity and sensitivity by monitoring specific fragmentation patterns.
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a highly effective technique for the identification of volatile compounds. ajpaonline.com Following derivatization, the GC-MS analysis of this compound can provide a definitive identification based on both its retention time and its mass spectrum. The fragmentation pattern observed in the mass spectrum can be used to confirm the structure of the compound. GC-MS is widely used for the analysis of pyrrolizidine (B1209537) alkaloids and furan derivatives in various matrices. mdpi.comnih.govnih.gov
The table below summarizes the key features of these hyphenated techniques for the analysis of the target compound.
| Technique | Separation Principle | Detection Principle | Key Advantages for this compound |
| LC-MS | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Measurement of the mass-to-charge ratio of ionized molecules. | High sensitivity and selectivity; provides molecular weight and structural information without derivatization. |
| GC-MS | Differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Measurement of the mass-to-charge ratio of fragmented ions. | High resolution and definitive identification based on mass spectral libraries; requires derivatization. |
GC-MS for Compound Identification and Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a robust technique for the analysis of volatile and semi-volatile compounds. For "this compound," which possesses a degree of volatility, GC-MS can provide excellent separation and definitive identification based on its mass spectrum.
Research Findings:
While specific GC-MS studies on "this compound" are not extensively documented in publicly available literature, the analytical principles for similar amine and furan-containing compounds are well-established. For instance, the analysis of furan derivatives often requires careful consideration of thermal stability, as the furan ring can be susceptible to degradation at high temperatures. nih.gov Derivatization is a common strategy to enhance the volatility and thermal stability of amine-containing compounds, which can also improve chromatographic peak shape and mass spectral characteristics.
A typical GC-MS method for a compound like "this compound" would involve a capillary column with a non-polar or medium-polarity stationary phase. The mass spectrometer would be operated in electron ionization (EI) mode, which provides reproducible fragmentation patterns for library matching and structural elucidation.
Illustrative GC-MS Parameters:
The following table outlines potential GC-MS parameters that could be adapted for the analysis of "this compound," based on methods for analogous compounds.
| Parameter | Specification |
| Gas Chromatograph | |
| Column | Capillary column (e.g., HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Program | Initial temperature of 80 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-500 |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
LC-MS/MS for Complex Mixture Analysis
Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique, making it exceptionally well-suited for the analysis of "this compound" in complex biological or environmental samples. Its applicability to a wide range of polarities and molecular weights without the need for derivatization offers a significant advantage over GC-MS.
Research Findings:
LC-MS/MS methods are frequently employed for the analysis of furan metabolites and other amine-containing compounds in various matrices. nih.gov The selection of the appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is crucial. For an amine-containing compound like "this compound," ESI in positive ion mode is typically the preferred method due to the high proton affinity of the amine group.
The use of tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode allows for exceptional selectivity and sensitivity. This involves selecting a specific precursor ion (the molecular ion of the analyte) and monitoring for specific product ions that are formed upon collision-induced dissociation. This technique minimizes matrix interference and allows for accurate quantification at very low concentration levels. The development of LC-MS/MS methods for trace amines in plasma has demonstrated the ability to achieve low limits of quantification (LOQ) in the nanomolar range. rug.nl
Illustrative LC-MS/MS Parameters:
The table below presents a hypothetical set of LC-MS/MS parameters that could serve as a starting point for the analysis of "this compound."
| Parameter | Specification |
| Liquid Chromatograph | |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start at 5% B, increase to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Mass Spectrometer | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| MRM Transitions | To be determined empirically for the specific compound |
Sample Preparation and Extraction Methodologies
The success of any chromatographic analysis heavily relies on the effectiveness of the sample preparation and extraction procedures. The primary goals are to isolate the analyte of interest from the sample matrix, concentrate it, and remove interfering substances that could compromise the analytical results.
Common Methodologies:
For a compound like "this compound," several extraction techniques can be considered, depending on the nature of the sample matrix.
Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between two immiscible liquid phases. For extracting an amine from an aqueous matrix, the pH of the sample would be adjusted to be basic to ensure the amine is in its free base form, which is more soluble in organic solvents like ethyl acetate (B1210297) or dichloromethane. This method is often used in the analysis of nitrofuran metabolites. usda.gov
Solid-Phase Extraction (SPE): SPE is a more modern and often more efficient technique than LLE. It utilizes a solid sorbent packed in a cartridge to selectively adsorb the analyte from the liquid sample. For an amine compound, a cation-exchange SPE cartridge could be highly effective. The sample is loaded onto the cartridge, interfering substances are washed away, and the purified analyte is then eluted with a suitable solvent.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): The QuEChERS method has gained widespread popularity for the multi-residue analysis of pesticides in food and is adaptable for other analytes and matrices. lcms.cz It typically involves an initial extraction with acetonitrile followed by a "salting-out" step to induce phase separation. A subsequent dispersive SPE (dSPE) cleanup step is performed by adding a small amount of sorbent to the extract to remove interferences. This method is known for its high recovery and speed. lcms.cz
Illustrative Sample Preparation Protocol (QuEChERS-based):
The following table provides a generalized QuEChERS-based protocol that could be optimized for the extraction of "this compound" from a solid or semi-solid matrix.
| Step | Procedure |
| 1. Homogenization | A representative sample (e.g., 5-10 g) is homogenized. |
| 2. Extraction | The homogenized sample is mixed with water and acetonitrile. A salt mixture (e.g., magnesium sulfate (B86663), sodium chloride, sodium citrate) is added to induce phase separation and buffer the pH. The mixture is shaken vigorously. |
| 3. Centrifugation | The sample is centrifuged to separate the acetonitrile layer containing the analyte from the solid matrix and aqueous layer. |
| 4. Dispersive SPE (dSPE) Cleanup | An aliquot of the acetonitrile extract is transferred to a new tube containing a sorbent mixture (e.g., primary secondary amine (PSA) to remove organic acids and sugars, C18 to remove non-polar interferences, and magnesium sulfate to remove residual water). The tube is vortexed and centrifuged. |
| 5. Final Extract | The supernatant is collected, and may be acidified to improve the stability of the amine analyte, before being transferred to a vial for LC-MS/MS analysis. lcms.cz |
Future Research Directions and Perspectives
Development of Novel and Sustainable Synthetic Routes
The synthesis of pyrrolidine-containing compounds is a well-established field, yet opportunities for innovation, particularly in the context of sustainability, remain. rsc.orgresearchgate.nettandfonline.com Future research should prioritize the development of green synthetic routes to 4-(Furan-2-yl)-1-methylpyrrolidin-3-amine. This could involve the use of ultrasound-promoted one-pot multicomponent reactions, which have been shown to be efficient for producing substituted 3-pyrrolin-2-ones with clean reaction profiles and high yields. rsc.org Exploring enzymatic cascades, such as those involving amine transaminases, could offer a highly selective and environmentally benign approach to establishing the chiral centers within the molecule. acs.org
Furthermore, asymmetric synthesis strategies are crucial for obtaining enantiomerically pure forms of the compound, which is vital for understanding its biological activity. mdpi.commdpi.com Methods like transition metal-catalyzed asymmetric hydrogenation of imines present a powerful and atom-economical approach. acs.org A cascade approach, for instance, involving an N-H insertion into an enynal-derived metal-carbenoid followed by an intramolecular aldol (B89426) reaction, has proven effective for synthesizing functionalized (2-furyl)-2-pyrrolidines with high diastereoselectivity. shareok.org
| Synthetic Approach | Potential Advantages | Key Considerations |
| Ultrasound-Promoted Multicomponent Reactions | High efficiency, clean reaction profile, excellent yields, short reaction times. rsc.org | Optimization of reaction conditions for the specific target molecule. |
| Enzymatic Cascades (e.g., Amine Transaminases) | High enantioselectivity, mild reaction conditions, environmentally friendly. acs.org | Enzyme stability and substrate specificity. |
| Asymmetric Hydrogenation | Excellent atom economy, minimal waste, highly sustainable. acs.org | Development of suitable chiral ligands and catalysts. |
| Domino N-H Insertion/Aldol Reaction | High diastereoselectivity, use of earth-abundant catalysts. shareok.org | Substrate scope and control of stereochemistry. |
Integration of Machine Learning and AI in Compound Design and Prediction
The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing drug discovery and chemical synthesis. nih.govresearchgate.net For this compound, these computational tools can be leveraged to accelerate the design of new analogues with enhanced properties. Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activities of novel derivatives, thereby reducing the need for extensive experimental screening. youtube.comnih.gov
ML algorithms can analyze vast datasets of existing heterocyclic compounds to identify key structural features that correlate with desired biological activities, such as anti-urease or antifungal properties. nih.gov This information can guide the synthesis of new analogues of this compound with a higher probability of success. Furthermore, AI can be employed to predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, which is a critical step in the early stages of drug development. youtube.com
Exploration of Diverse Chemical Modifications and Analogues
The structural scaffold of this compound offers numerous opportunities for chemical modification to explore structure-activity relationships (SAR). researchgate.net Modifications can be made to both the furan (B31954) and the pyrrolidine (B122466) rings. For instance, substituting the furan ring with other heterocycles like thiophene (B33073) or benzofuran (B130515) could modulate the electronic properties and binding interactions of the molecule. nih.govnih.gov
On the pyrrolidine ring, altering the N-methyl group or introducing substituents at other positions could influence the compound's conformation and biological target engagement. The synthesis of spiro-pyrrolidine derivatives, created through [3+2] azomethine ylide cycloadditions, represents another promising avenue for generating structural diversity. nih.gov The exploration of such analogues is crucial for optimizing the compound's therapeutic potential. nih.gov
| Modification Site | Potential Modifications | Expected Impact |
| Furan Ring | Replacement with thiophene, selenophene, or benzimidazole. nih.gov | Altered electronic properties and potential for new biological activities. |
| Pyrrolidine Ring | Variation of the N-alkyl substituent, introduction of additional functional groups. | Influence on solubility, metabolic stability, and target binding. nih.gov |
| Overall Structure | Synthesis of spiro-pyrrolidine derivatives. nih.gov | Creation of novel three-dimensional structures with unique biological profiles. |
Advanced Spectroscopic Characterization Techniques
Due to the presence of chiral centers, the stereochemical analysis of this compound is of paramount importance. Advanced spectroscopic techniques are essential for this purpose. Chiroptical methods, such as circular dichroism (CD) spectroscopy, can be employed for the rapid determination of enantiomeric excess. nsf.govnih.gov The formation of Schiff bases with chiral aldehydes can induce a distinct CD signal that correlates with the absolute configuration of the amine. nsf.gov
Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral derivatizing agents, is another powerful tool for determining enantiomeric purity and absolute stereochemistry. researchgate.net These advanced analytical methods will be indispensable for characterizing the stereoisomers of this compound and its future analogues, ensuring a thorough understanding of their structure-property relationships.
Investigation into Intermolecular Interactions and Self-Assembly Properties
The furan moiety in this compound can participate in various intermolecular interactions, including π-stacking and hydrogen bonding. aip.orgnih.gov Understanding these interactions is crucial for predicting the compound's behavior in biological systems and for the design of materials with specific self-assembly properties.
Theoretical studies, such as those at the MP2/aug-cc-pVDZ level, can be used to model the equilibrium geometries and interaction energies of complexes involving the furan ring. aip.orgnih.gov These computational analyses can reveal the nature of the dominant intermolecular forces, which could be inductive or dispersive. nih.gov Experimental investigations, potentially using techniques like X-ray crystallography, could provide empirical evidence of self-assembly and packing in the solid state, offering insights into the material properties of the compound and its derivatives. The interaction of arylnitrenes with furans has also been studied, providing insights into potential reaction pathways. rsc.org
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(Furan-2-yl)-1-methylpyrrolidin-3-amine, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via hydrazinium salt-mediated cyclization in a short-chain alcohol (e.g., methanol or ethanol), as demonstrated for structurally related pyrrolidine derivatives . Key parameters include temperature control (60–80°C), stoichiometric ratios of hydrazinium salts to intermediates, and purification via recrystallization. Optimization may involve varying solvent polarity or introducing catalytic bases to improve yield.
Q. How can the structural identity of this compound be confirmed?
- Methodological Answer : Use a combination of NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For example, the stereochemistry of analogous pyrrolidine derivatives has been resolved via single-crystal X-ray diffraction, as seen in compounds with similar fused-ring systems . Assign furan and pyrrolidine proton signals using 2D-COSY and NOESY spectra to confirm regiochemistry.
Q. What safety precautions are critical during handling and storage?
- Methodological Answer : Follow guidelines for amine-containing compounds: store under inert gas (N₂/Ar) at –20°C to prevent oxidation. Use fume hoods during synthesis due to potential volatility of intermediates. Refer to safety data sheets (SDS) for related amines, which recommend PPE (gloves, goggles) and immediate decontamination with ethanol or water in case of exposure .
Q. What analytical techniques are suitable for purity assessment?
- Methodological Answer : Employ HPLC with UV detection (λ = 254 nm) and a C18 column, using acetonitrile/water (0.1% TFA) gradients. Cross-validate with thin-layer chromatography (TLC) on silica gel (ethyl acetate/hexane, 1:1) and elemental analysis (C, H, N) to confirm ≥95% purity, as required for pharmacological studies .
Advanced Research Questions
Q. How can X-ray crystallography resolve stereochemical ambiguities in derivatives of this compound?
- Methodological Answer : Co-crystallize the compound with a heavy atom (e.g., bromine or iodine) to enhance diffraction quality. For example, torsion angles and bond lengths in furan-pyrrolidine hybrids have been determined using datasets collected at 173 K, achieving R-factors <0.04 . Refinement software (e.g., SHELXL) can model disorder in the furan ring if present.
Q. How to address contradictions in bioactivity data across studies?
- Methodological Answer : Re-evaluate experimental design variables:
- Assay conditions : Verify buffer pH, incubation time, and solvent (DMSO concentration ≤0.1% to avoid false positives).
- Compound stability : Perform stability assays (e.g., LC-MS under physiological conditions) to rule out degradation.
- Target specificity : Use orthogonal assays (e.g., SPR, enzymatic activity) to confirm binding to intended receptors, as seen in anxiolytic agent studies .
Q. What mechanistic insights exist for the compound’s interaction with biological targets?
- Methodological Answer : Molecular docking studies suggest the furan ring engages in π-π stacking with aromatic residues (e.g., Tyr in GABAₐ receptors), while the pyrrolidine amine forms hydrogen bonds with Asp/Glu side chains . Validate via site-directed mutagenesis or competitive binding assays using fluorophore-tagged analogs.
Q. How can degradation products be identified under stressed conditions?
- Methodological Answer : Subject the compound to accelerated degradation (heat, light, acidic/basic hydrolysis) and analyze via LC-MS/MS. For example, furan ring oxidation to γ-ketones and pyrrolidine N-demethylation are common degradation pathways in related amines . Quantify using calibration curves for suspected impurities.
Q. What strategies improve enantiomeric purity during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
